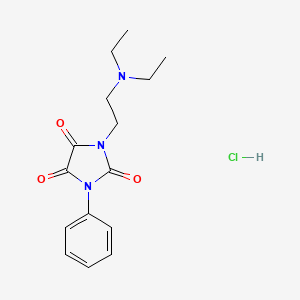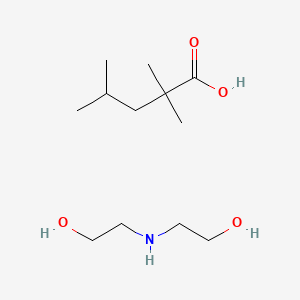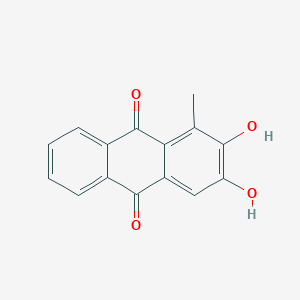
1-Methyl-2,3-dihydroxyanthraquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2,3-dihydroxyanthraquinone is an organic compound derived from anthraquinone, characterized by the presence of two hydroxyl groups and a methyl group attached to the anthraquinone core. This compound is part of the broader class of dihydroxyanthraquinones, which have been studied for their diverse biological activities and applications in various fields .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2,3-dihydroxyanthraquinone typically involves the hydroxylation of 1-methylanthraquinone. . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes using optimized catalysts and reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process .
化学反応の分析
Types of Reactions: 1-Methyl-2,3-dihydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthraquinone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and sulfonic acids are used under acidic or basic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dye synthesis, pharmaceuticals, and organic electronics .
科学的研究の応用
1-Methyl-2,3-dihydroxyanthraquinone has been extensively studied for its applications in:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its antioxidant and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases due to its bioactive properties.
Industry: Utilized in the production of organic electronic materials and as a component in electrochemical applications
作用機序
The mechanism of action of 1-Methyl-2,3-dihydroxyanthraquinone involves its interaction with molecular targets such as reactive oxygen species (ROS) and cellular proteins. The compound exerts its effects by scavenging free radicals, inhibiting oxidative stress, and modulating signaling pathways involved in cell proliferation and apoptosis . These actions contribute to its potential therapeutic benefits in treating cancer and other oxidative stress-related diseases .
類似化合物との比較
- 1,2-Dihydroxyanthraquinone (Alizarin)
- 1,4-Dihydroxyanthraquinone (Quinizarin)
- 1,8-Dihydroxyanthraquinone (Dantron)
- 2,3-Dihydroxyanthraquinone (Histazarin)
Uniqueness: 1-Methyl-2,3-dihydroxyanthraquinone is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its antioxidant capacity, solubility, and interaction with biological targets compared to other dihydroxyanthraquinones .
特性
CAS番号 |
850836-71-4 |
|---|---|
分子式 |
C15H10O4 |
分子量 |
254.24 g/mol |
IUPAC名 |
2,3-dihydroxy-1-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O4/c1-7-12-10(6-11(16)13(7)17)14(18)8-4-2-3-5-9(8)15(12)19/h2-6,16-17H,1H3 |
InChIキー |
ZYWJMFALERBARD-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC(=C1O)O)C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


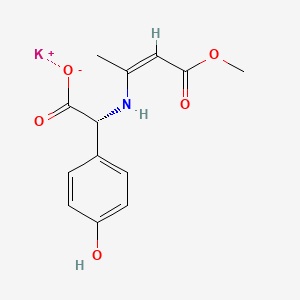

![1H-Benzimidazole, 5-(4,5-dihydro-1H-imidazol-2-yl)-2-[5-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-2-furanyl]-](/img/structure/B12762489.png)
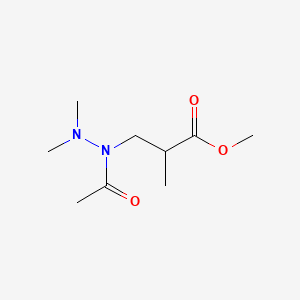
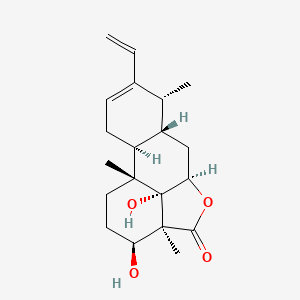
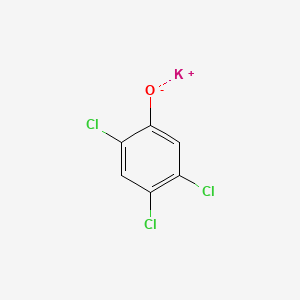
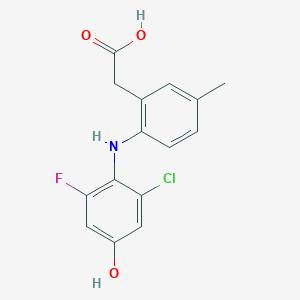

![methyl 8-(bromomethyl)-2-methyl-4-(pyrrolidine-1-carbonyloxy)-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B12762520.png)
![(E)-but-2-enedioic acid;4-(2-fluoro-8-methoxy-6H-benzo[b][4,1]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B12762522.png)
